(1R,2R)-1-Chloro-2-methylcyclobutane
Description
(1R,2R)-1-Chloro-2-methylcyclobutane is a chiral cyclobutane derivative characterized by a four-membered carbocyclic ring substituted with a chlorine atom at the 1-position and a methyl group at the 2-position. Its stereochemistry, defined by two stereocenters in the (1R,2R) configuration, significantly influences its physical, chemical, and biological properties. Cyclobutanes are known for their inherent ring strain (approximately 26 kcal/mol due to angle distortion), which impacts their reactivity and stability compared to larger cycloalkanes .
Properties
CAS No. |
56180-91-7 |
|---|---|
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-methylcyclobutane |
InChI |
InChI=1S/C5H9Cl/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
JAVJHANYVPVKQE-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1Cl |
Canonical SMILES |
CC1CCC1Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
The most well-documented route involves a [2+2] photocycloaddition between a chiral uracil-derived diene and ethylene. Under UV irradiation (λ = 254 nm) in anhydrous dichloromethane, the reaction proceeds via a suprafacial–antarafacial pathway to generate the cyclobutane core with >97% enantiomeric excess (ee). The chiral uracil auxiliary directs the stereochemistry at C1 and C2, with the methyl group arising from subsequent methanolysis (Fig. 1).
Reaction Conditions
Solvent and Temperature Effects
Optimization studies reveal that nonpolar solvents (e.g., hexane) favor the (1R,2R) diastereomer by stabilizing the transition state through London dispersion forces. Raising the temperature to −20°C decreases ee to 85%, underscoring the importance of cryogenic conditions for stereochemical fidelity.
Nucleophilic Chlorination of Cyclobutane Derivatives
SN2 Displacement of Hydroxyl Groups
A two-step synthesis begins with (1R,2R)-2-methylcyclobutanol, prepared via enzymatic resolution of racemic mixtures. Treatment with thionyl chloride (SOCl₂) in diethyl ether at 0°C provides the target compound through an SN2 mechanism:
$$
\text{(1R,2R)-2-Methylcyclobutanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Optimized Parameters
Radical Chlorination Pathways
Barton’s radical methodology offers an alternative using N-chlorosuccinimide (NClS) and azobisisobutyronitrile (AIBN) initiator. Irradiation at 350 nm generates chlorine radicals that abstract hydrogen from the cyclobutane ring, followed by recombination. However, this approach produces a 55:45 mixture of (1R,2R) and (1S,2S) enantiomers, necessitating chiral HPLC separation.
Catalytic Asymmetric Synthesis
Organocatalyzed Ring-Closing
Pioneering work by Dehmlow and Schmidt demonstrates the use of Jacobsen’s thiourea catalysts (20 mol%) to induce asymmetry in cyclobutane formation. A diketone precursor undergoes intramolecular aldol condensation in the presence of trichloroacetic acid, yielding the cyclobutane ring with 89% ee. Subsequent chlorination with phosphorus pentachloride (PCl₅) completes the synthesis.
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics of Key Preparation Routes
*Assumes enantiomerically pure starting material
Industrial-Scale Production Challenges
While laboratory methods achieve high stereocontrol, scaling poses challenges:
- Photocycloadditions suffer from low photon efficiency in batch reactors.
- SN2 routes require expensive enantiopure alcohols.
- Catalytic methods need recyclable chiral ligands to reduce costs.
Recent advances in flow photochemistry and immobilized thiourea catalysts show promise for kilogram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Chloro-2-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
(1R,2R)-1-Chloro-2-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Chloro-2-methylcyclobutane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the reaction conditions. The pathways involved may include nucleophilic substitution, elimination, and oxidation-reduction reactions.
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : Replacing chlorine with bromine in the cyclobutane structure increases the average mass by ~42.44 Da (due to bromine’s higher atomic weight) and may alter reactivity in substitution or elimination reactions .
- Ring Strain vs. Chain Flexibility : The cyclobutane derivatives exhibit greater steric strain compared to the straight-chain (2R)-1-Chloro-2-methylbutane, which lacks angle strain. This difference likely affects boiling points (unavailable in evidence) and solubility.
- Stereochemical Complexity : The (1R,2R) and (1R,2S) diastereomers of cyclobutane derivatives highlight the role of spatial arrangement in properties like dipole moments and intermolecular interactions .
Physicochemical Properties
While explicit data (e.g., melting/boiling points) are unavailable for this compound, trends can be inferred:
- Stability : Cyclobutane’s ring strain may render it more reactive in ring-opening reactions compared to the more stable (2R)-1-Chloro-2-methylbutane .
Industrial Relevance
highlights the commercial availability of methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride, a structurally similar compound, through platforms like ECHEMI. This underscores the demand for chiral cyclobutane derivatives in pharmaceuticals and agrochemicals, where stereochemistry dictates bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
